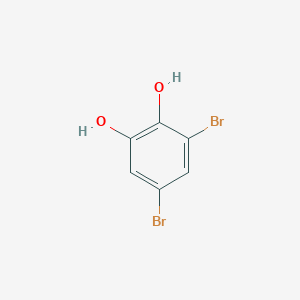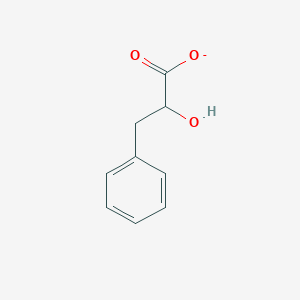
3-Phenyllactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyllactate is a 2-hydroxy carboxylate that results from the removal of a proton from the carboxylic acid group of 3-phenyllactic acid. It derives from a lactate. It is a conjugate base of a 3-phenyllactic acid.
Scientific Research Applications
Enhanced Production in Escherichia coli
Research by Kawaguchi et al. (2019) demonstrated that 3-Phenyllactic acid (PhLA) production from glucose in recombinant Escherichia coli could be enhanced through oxygen limitation and the expression of certain genes in the shikimate pathway. This process is significant for the pharmaceutical and biorefinery industries, highlighting the importance of oxygen limitation in the biosynthesis of aromatic compounds like PhLA (Kawaguchi et al., 2019).
Aromatic Polyesters Production
Yang et al. (2018) engineered Escherichia coli strains to produce aromatic polyesters from glucose through one-step fermentation. By expressing specific genes, they managed to produce various poly(3HB-co-d-phenyllactate) polymers directly from glucose. This innovative approach opens up new avenues for the fermentative production of biodegradable plastics from renewable resources, showcasing the versatility of 3-Phenyllactate in polymer synthesis (Yang et al., 2018).
Production in Lactobacillus Species
Studies by Xu et al. (2020) and Xu et al. (2021) explored the production of 3-Phenyllactic acid by Lactobacillus crustorum strains in both batch and continuous fermentation systems. Their work highlights the potential of these bacteria to efficiently produce this compound, which has broad applications in the food and material industries due to its antimicrobial properties (Xu et al., 2020); (Xu et al., 2021).
Antimicrobial and Antibiofilm Activities
Research on the antimicrobial and antibiofilm activities of 3-Phenyllactic acid against various pathogens, such as Enterobacter cloacae and Listeria monocytogenes, has shown promising results. Studies by Liu et al. (2018) and Liu et al. (2017) demonstrated that 3-Phenyllactic acid can effectively inactivate planktonic and biofilm cells of these pathogens, offering a potential natural alternative to traditional chemical sanitizers in food safety and preservation (Liu et al., 2018); (Liu et al., 2017).
Enantioseparation for Pharmaceutical Applications
The study by Tong et al. (2017) on the enantioseparation of 3-Phenyllactic acid using chiral ligand exchange countercurrent chromatography highlights its significance in the pharmaceutical industry. The ability to separate enantiomers of bioactive compounds like this compound is crucial for the development of drugs with specific desired activities (Tong et al., 2017).
properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |
InChI Key |
VOXXWSYKYCBWHO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
synonyms |
3-phenyllactate 3-phenyllactic acid 3-phenyllactic acid, (D)-isomer 3-phenyllactic acid, (DL)-isomer 3-phenyllactic acid, (L)-isomer 3-phenyllactic acid, calcium salt 3-phenyllactic acid, monosodium salt beta-phenyllactic acid phenyllactic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



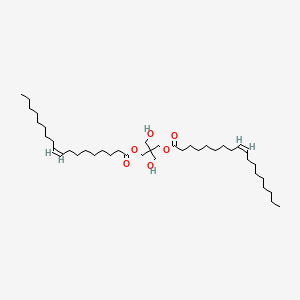
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
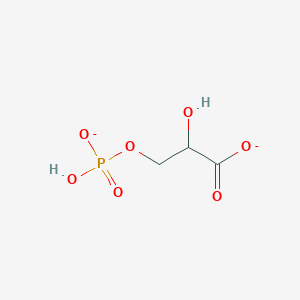
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
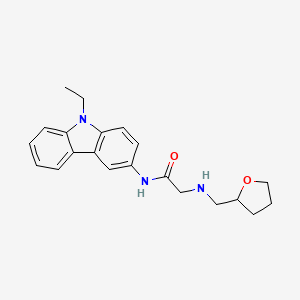
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
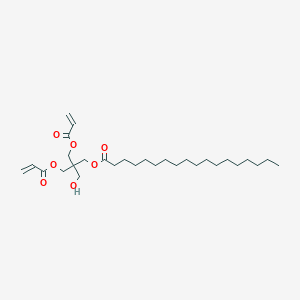
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)


